molecular formula C7H3Br2ClF2 B2467451 3-Bromo-5-chloro-2,6-difluorobenzyl bromide CAS No. 2514758-17-7

3-Bromo-5-chloro-2,6-difluorobenzyl bromide

Cat. No.: B2467451
CAS No.: 2514758-17-7
M. Wt: 320.36
InChI Key: BEXNFBZAFCAQBG-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2,6-difluorobenzyl bromide (CAS: 162744-60-7) is a polyhalogenated benzyl bromide with the molecular formula C₇H₄F₂Br₂ and a molecular weight of 285.91 g/mol . This compound features a benzyl bromide core substituted with bromine (at position 3), chlorine (position 5), and fluorine atoms (positions 2 and 6). Such a substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing effects of halogens, which enhance its suitability for nucleophilic substitution and cross-coupling reactions .

Properties

IUPAC Name

1-bromo-3-(bromomethyl)-5-chloro-2,4-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClF2/c8-2-3-6(11)4(9)1-5(10)7(3)12/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEXNFBZAFCAQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CBr)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide typically involves the bromination of 3-Bromo-5-chloro-2,6-difluorotoluene. The process can be carried out using hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under lighting conditions. The reaction mixture is then washed with a saturated sodium sulfite solution and water, dried with anhydrous sodium sulfate, and purified using silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more cost-effective and scalable methods. For example, using N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator such as azodiisobutyronitrile (AIBN) can be an efficient approach. This method allows for the production of the compound in larger quantities with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-chloro-2,6-difluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis of Benzimidazole Derivatives

One of the primary applications of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide is in the synthesis of benzimidazole derivatives. These compounds are known for their diverse biological activities, including anti-cancer and anti-parasitic properties.

Case Study: Alkylation Reactions
In a study focusing on the alkylation of benzimidazole derivatives, this compound was used to achieve high regiochemical purity in the synthesis of various substituted benzimidazoles. The alkylation process demonstrated over 92% regioselectivity, which is crucial for ensuring the desired biological activity of the final compounds .

Table 1: Inhibitory Activity of Substituted Benzimidazoles

CompoundSubstituent% Inhibition (1 μM)
14-CH₃71
544-Br78
385-Br43
554-Cl75

This table illustrates how different substituents affect the inhibitory activity of benzimidazole derivatives, highlighting the importance of selective alkylation using compounds like this compound .

Targeting Kinases in Antiparasitic Research

Another significant application is in antiparasitic drug development. Research has indicated that compounds derived from this bromide can effectively inhibit specific kinases involved in parasitic infections.

Case Study: Cyclin-dependent Kinase CRK12
In a study aimed at discovering new treatments for African sleeping sickness caused by Trypanosoma brucei, derivatives of this compound were evaluated for their ability to inhibit cyclin-dependent kinase CRK12. These compounds exhibited potent activity against T. brucei and showed promise for further development as therapeutic agents .

Organic Synthesis and Cross-Coupling Reactions

The compound also serves as an important intermediate in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds.

Case Study: Metal-Catalyzed Cross-Coupling
Research has demonstrated that this compound can be employed in metal-catalyzed cross-coupling reactions to synthesize complex organic molecules. This method allows for the efficient construction of diverse molecular architectures, which are essential for pharmaceutical development .

Safety and Handling Considerations

Given its halogenated nature, proper safety measures must be observed when handling this compound. It is classified as hazardous due to its potential to cause severe skin burns and eye damage .

Safety Table: Risk and Precautionary Statements

Hazard StatementPrecautionary Statement
H314: Causes severe skin burns and eye damageP260: Do not breathe dust/fume/gas/mist/vapors/spray
P280: Wear protective gloves/protective clothing/eye protection/face protection

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2,6-difluorobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom on the benzyl group is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted benzyl derivatives. In coupling reactions, the compound acts as an electrophile, undergoing oxidative addition with palladium catalysts to form biaryl products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzyl Bromides

5-Bromo-1,3-dichloro-2-fluorobenzene (CAS: 17318-08-0)
  • Molecular Formula : C₆H₂BrCl₂F
  • Molecular Weight : 243.9 g/mol
  • Key Differences : Replaces the benzyl bromide group with a single fluorine and two chlorines. Lacks the reactive benzyl bromide moiety, reducing its utility in alkylation reactions. Boiling point: 234°C .
4-Bromo-2,6-difluorobenzyl Bromide
  • Molecular Formula : C₇H₄Br₂F₂
  • Molecular Weight : 285.91 g/mol (isomer of the main compound)
  • Key Differences: Structural isomer with bromine at position 4 instead of 3.

Functional Group Variants

3-Ethoxy-2,6-difluorobenzyl Bromide (CAS: 94158-44-8)
  • Molecular Formula : C₉H₉BrF₂O
  • Molecular Weight : 259.08 g/mol
  • Key Differences : Substitutes the 3-bromo group with an ethoxy (-OCH₂CH₃) group. The electron-donating ethoxy group decreases electrophilicity at the benzyl position, reducing reactivity in SN2 reactions compared to the main compound .
2-Chloro-5-(trifluoromethyl)benzyl Bromide (CAS: 237761-77-2)
  • Molecular Formula : C₈H₅BrClF₃
  • Molecular Weight : 273.48 g/mol
  • Key Differences : Features a trifluoromethyl (-CF₃) group instead of chlorine and fluorine. The strong electron-withdrawing -CF₃ group enhances stability but may limit solubility in polar solvents .

Simplified Halogenated Analogs

4-Fluorobenzyl Bromide (CAS: 459-46-1)
  • Molecular Formula : C₇H₆BrF
  • Molecular Weight : 189.02 g/mol
  • Key Differences: Mono-halogenated structure with only fluorine and bromine. Lower molecular weight and simpler substitution pattern result in higher volatility (bp: ~208°C) and broader applicability in basic alkylation reactions .
α-Bromo-3,5-difluorotoluene (CAS: 141776-91-2)
  • Molecular Formula : C₇H₅BrF₂
  • Molecular Weight : 207.02 g/mol
  • Key Differences : Lacks the chlorine substituent and benzyl bromide group. Boiling point: 65°C , indicating significantly lower thermal stability compared to the main compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Key Applications
3-Bromo-5-chloro-2,6-difluorobenzyl bromide C₇H₄Br₂ClF₂ 285.91 Br (3), Cl (5), F (2,6) N/A Pharmaceutical intermediates
5-Bromo-1,3-dichloro-2-fluorobenzene C₆H₂BrCl₂F 243.90 Br (5), Cl (1,3), F (2) 234 Agrochemical synthesis
3-Ethoxy-2,6-difluorobenzyl bromide C₉H₉BrF₂O 259.08 OCH₂CH₃ (3), F (2,6) N/A Organic synthesis
4-Fluorobenzyl bromide C₇H₆BrF 189.02 F (4) 208 General alkylation reactions

Biological Activity

3-Bromo-5-chloro-2,6-difluorobenzyl bromide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article explores the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on diverse sources.

Synthesis and Structural Analysis

The synthesis of this compound involves the bromination and chlorination of 2,6-difluorobenzyl compounds. The synthetic routes typically yield high purity products suitable for biological testing. Crystallographic studies have provided insights into the molecular conformation and interactions within biological targets, particularly in the context of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment .

Antiviral Activity

This compound has been studied for its activity against HIV-1. It acts as an NNRTI, demonstrating significant inhibitory effects on various strains of HIV-1, including those resistant to standard therapies. The compound's mechanism involves binding to the reverse transcriptase enzyme, preventing viral replication. In vitro assays have shown that it can inhibit HIV-1 replication with an IC50 value in the low micromolar range .

Anticancer Activity

In addition to its antiviral properties, this compound exhibits promising anticancer activity. Studies have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer). Flow cytometry results suggest that treatment with this compound leads to increased rates of apoptosis in these cells . The compound's effectiveness was also evaluated in vivo using tumor-bearing mice models, where it significantly suppressed tumor growth compared to untreated controls.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has demonstrated that substituents at specific positions on the benzyl ring can dramatically influence the compound's efficacy:

CompoundSubstituent Position% Inhibition (1 μM)
14-Methyl71
544-Bromo78
385-Bromo43
554-Chloro75
395-Chloro48

This table illustrates how different substituents affect inhibitory activity against HIV reverse transcriptase . Notably, substitution at the para position (C4) generally enhances activity compared to meta or ortho substitutions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • HIV Treatment : A study demonstrated that derivatives of this compound showed enhanced potency against resistant HIV strains when combined with other antiretroviral agents.
  • Cancer Therapy : In a preclinical trial involving MCF-7 cells, treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation pathways.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-chloro-2,6-difluorobenzyl bromide, and what challenges arise during its preparation?

  • Methodological Answer : Synthesis typically involves halogenation or coupling reactions. A key challenge is avoiding competing pathways like Wurtz coupling during Grignard reagent formation, which leads to homo-coupled byproducts. For example, lithiation of bromobenzyl bromides often fails due to unselective metalation, as observed in attempts to synthesize unsymmetrical biphenylethanes . Alternative strategies include using Suzuki-Miyaura cross-coupling to improve selectivity.

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
TechniqueApplicationKey ParametersReference
TLC Monitoring reaction progressRf values, solvent system optimization
HPLC Purity assessment (>95%)Retention time, column selection
NMR Structural confirmation (halogen positions)1H^{1}\text{H}/19F^{19}\text{F} coupling patterns
Single-crystal X-ray diffraction (e.g., ) resolves ambiguities in substituent arrangement with R-factors <0.05.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Refer to GHS Hazard Statements H314 (skin corrosion) and H318 (eye damage) . Use PPE (gloves, goggles), work in a fume hood, and avoid exposure to moisture to prevent HBr release. Storage at 0–6°C is recommended for analogs like 2-chloro-3,6-difluorobenzyl bromide .

Advanced Research Questions

Q. How can researchers suppress undesired homo-coupling during cross-coupling reactions involving this compound?

  • Methodological Answer :
  • Use Pd-catalyzed conditions with ligands (e.g., SPhos) to enhance selectivity for Csp3^3-Csp2^2 bond formation.
  • Optimize solvent polarity (e.g., THF vs. DMF) and temperature to disfavor Wurtz coupling .
  • Pre-form stable organometallic intermediates (e.g., boronic esters) to bypass direct Grignard reagent use.

Q. How does the spatial arrangement of halogens influence regioselectivity in nucleophilic substitutions?

  • Methodological Answer : The ortho-difluoro groups create steric hindrance, directing nucleophilic attack to the benzyl bromide position . Electronic effects from chlorine and bromine further modulate reactivity. Compare with 4-chloro-2,6-difluorobenzyl bromide (CAS 537013-52-8), where fluorine’s electronegativity enhances leaving-group ability .

Q. What role does this compound play in medicinal chemistry applications?

  • Methodological Answer : It serves as a key intermediate in kinase inhibitors , such as CP-547632 hydrochloride, a VEGFR-2 inhibitor. The benzyl bromide moiety facilitates functionalization via nucleophilic substitution or cross-coupling .

Q. How do environmental factors like bromide release impact the stability or toxicity of this compound?

  • Methodological Answer : Bromide ions released during degradation can form disinfection byproducts (DBPs) like bromoform in water systems. Monitor bromide levels using ion chromatography in environmental studies .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported reaction yields under similar conditions?

  • Methodological Answer : Investigate variables:
  • Catalyst purity : Trace Pd impurities in ligands can alter reactivity.
  • Moisture levels : Hydrolysis of benzyl bromides reduces yields; use molecular sieves.
  • Halogen reactivity : Bromine’s leaving-group ability varies with solvent (e.g., polar aprotic vs. ethers) .

Q. What advanced techniques resolve ambiguities in spectroscopic data for halogenated analogs?

  • Methodological Answer :
TechniqueApplicationExample
2D NMR (COSY, NOESY) Assigning overlapping 1H^{1}\text{H} signalsDifferentiates ortho/meta fluorines
X-ray crystallography Confirming substituent positionsUsed in pyrazole derivatives (R-factor = 0.042)

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